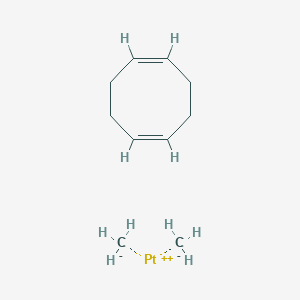

Platinum(2+) methanide--cycloocta-1,5-diene (1/2/1)

Description

Properties

IUPAC Name |

carbanide;cycloocta-1,5-diene;platinum(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12.2CH3.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H3;/q;2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLJSSIIYOOUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].C1CC=CCCC=C1.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70924229 | |

| Record name | Platinum(2+) methanide--cycloocta-1,5-diene (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12266-92-1 | |

| Record name | Platinum(2+) methanide--cycloocta-1,5-diene (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl 1,5 Cyclooctadiene Platinum Ii and Its Derivatives

Established Synthetic Pathways to Dimethyl(1,5-cyclooctadiene)platinum(II)

The primary route to Dimethyl(1,5-cyclooctadiene)platinum(II) involves the use of a platinum(II) chloride precursor, which is subsequently alkylated.

The most common and established method for synthesizing Dimethyl(1,5-cyclooctadiene)platinum(II) begins with the precursor Dichloro(1,5-cyclooctadiene)platinum(II), often abbreviated as [PtCl2(COD)]. This starting material is a stable, colorless solid that serves as an excellent entry point for a variety of organoplatinum compounds because its chloride ligands are readily substituted. wikipedia.orgnih.gov

The synthesis involves the reaction of [PtCl2(COD)] with a suitable methylating agent. Organolithium reagents, such as methyllithium (CH₃Li), are typically employed for this transformation. The reaction proceeds by the displacement of the two chloride ligands by methyl groups, yielding the desired Dimethyl(1,5-cyclooctadiene)platinum(II) complex.

Reaction Scheme: [PtCl₂(COD)] + 2 CH₃Li → [Pt(CH₃)₂(COD)] + 2 LiCl

This synthetic approach provides a direct and efficient pathway to the target dimethylplatinum(II) complex.

Preparation of Functionalized Dimethyl(1,5-cyclooctadiene)platinum(II) Derivatives

Dimethyl(1,5-cyclooctadiene)platinum(II) is not only a stable final product but also a versatile starting material for the synthesis of other platinum complexes. Two primary reaction types are employed to generate functionalized derivatives: ligand displacement and oxidative addition.

Ligand Displacement: The 1,5-cyclooctadiene (B75094) (COD) ligand can be displaced by other ligands (L), such as phosphines, amines, or isocyanides. This allows for the synthesis of a series of cis-dimethylplatinum(II) complexes with tailored electronic and steric properties. researchgate.net The general reaction is as follows:

[Pt(CH₃)₂(COD)] + 2 L → cis-[Pt(CH₃)₂L₂] + COD

Oxidative Addition: The platinum(II) center in Dimethyl(1,5-cyclooctadiene)platinum(II) can undergo oxidative addition with reagents like methyl iodide (CH₃I). This reaction oxidizes the platinum from the +2 to the +4 oxidation state, forming a platinum(IV) complex. For example, the reaction with methyl iodide yields the tetrameric trimethylplatinum(IV) iodide. researchgate.net

4 [Pt(CH₃)₂(COD)] + 4 CH₃I → [Pt(CH₃)₃I]₄ + 4 COD

These methodologies enable the diversification of the initial complex, leading to a range of platinum(II) and platinum(IV) derivatives with unique reactivity.

Utility of Dimethyl(1,5-cyclooctadiene)platinum(II) as a Platinum Precursor in Synthetic Chemistry

Dimethyl(1,5-cyclooctadiene)platinum(II) is frequently used as a precursor for the preparation of platinum-based catalysts and materials. sigmaaldrich.com Its utility stems from its ability to serve as a source of platinum in a soluble, reactive form.

Key applications include:

Heterogeneous Catalyst Preparation: It is used to prepare supported platinum catalysts. For instance, it serves as a precursor for Pt/Hβ catalysts, which are effective in the selective isomerization of n-butane to isobutane. sigmaaldrich.com It is also used in the preparation of hydrophobic platinum catalysts when combined with a reducing agent like sodium borohydride (NaBH₄). sigmaaldrich.com

Chemical Vapor Deposition (CVD): The complex has been studied as a precursor for the low-temperature chemical vapor deposition of platinum films. researchgate.net The volatility of the organoplatinum complex allows for its transport in the gas phase to a substrate, where it thermally decomposes to deposit a thin film of platinum metal. This process is crucial for applications in microelectronics and materials science. researchgate.net

The following table summarizes the key applications of Dimethyl(1,5-cyclooctadiene)platinum(II) as a precursor.

| Application Area | Specific Use | Resulting Product/Effect |

| Catalysis | Preparation of Pt/Hβ catalysts | Catalyst for n-butane isomerization |

| Catalysis | Preparation of hydrophobic catalysts | Active platinum catalyst |

| Materials Science | Low-Temperature CVD | Thin platinum films |

Fundamental Coordination Chemistry of Dimethyl 1,5 Cyclooctadiene Platinum Ii

Ligand Exchange Reactions of Dimethyl(1,5-cyclooctadiene)platinum(II)

Ligand exchange, or substitution, is a fundamental reaction in the chemistry of [Pt(COD)(CH₃)₂]. chemguide.co.uk These reactions involve the replacement of the COD ligand or the substitution of other ancillary ligands that may be present in derivatives of the parent complex.

The 1,5-cyclooctadiene (B75094) ligand in [Pt(COD)(CH₃)₂] is readily displaced by a variety of other ligands. This lability is attributed to the chelate effect, which makes the bidentate COD ligand relatively stable, yet susceptible to substitution by stronger donor ligands. wikipedia.org The displacement of COD is a common strategy for synthesizing new platinum(II) complexes. For instance, reaction with ligands (L) such as isocyanides, phosphines, amines, bipyridyl, and trimethylarsine (B50810) leads to the formation of cis-Pt(CH₃)₂L₂ compounds. researchgate.net

The ease of displacement allows for the synthesis of a diverse range of complexes. For example, the reaction of [Pt(COD)(CH₃)₂] with the phosphino-oxime ligand 2-(diphenylphosphino)benzaldehyde (B1302527) oxime results in the formation of a dinuclear methylated derivative.

The substitution of the COD ligand with phosphines and diimines has been extensively explored, leading to the synthesis of numerous platinum(II) complexes with tailored electronic and steric properties.

Phosphine (B1218219) Ligands: The reaction of [Pt(COD)(CH₃)₂] with phosphine ligands is a common route to prepare complexes of the type cis-[Pt(CH₃)₂(PR₃)₂]. The nature of the phosphine ligand can significantly influence the properties and reactivity of the resulting complex.

Diimine Ligands: Diimine ligands, such as 2,2'-bipyridine (B1663995) (bpy) and its derivatives, readily displace the COD ligand to form cationic complexes of the type [Pt(CH₃)₂(N-N)]⁺. These reactions often proceed in the presence of a halide abstractor to facilitate the coordination of the diimine ligand.

A summary of representative ligand displacement reactions is presented in the table below.

| Reactant | Ancillary Ligand (L) | Product | Reference |

| [Pt(COD)(CH₃)₂] | Isocyanide, Phosphine, Amine, Bipyridyl, Trimethylarsine | cis-Pt(CH₃)₂L₂ | researchgate.net |

| [Pt(COD)(CH₃)₂] | 2-(diphenylphosphino)benzaldehyde oxime | (μ‐O)‐[PtMe{κ²‐(P,N)‐2‐Ph₂PC₆H₄CH=NO}]₂ | |

| [Pt(COD)Cl₂] | 2-(diphenylphosphino)benzaldehyde oxime | [PtCl₂{κ²‐(P,N)‐2‐Ph₂PC₆H₄CH=NOH}] |

Formation and Characterization of Five-Coordinate Platinum(II) Complexes

While platinum(II) complexes typically adopt a square planar geometry due to the d⁸ electron configuration, the formation of five-coordinate species is a known phenomenon, particularly as intermediates in reaction mechanisms. mdpi.com These five-coordinate complexes can be generated from [Pt(COD)(CH₃)₂] and its derivatives through the association of an additional ligand.

The reaction of [PtClMe(cod)] with α-diimine ligands (N–N′) in the presence of NaBF₄ readily yields five-coordinate complexes of the formula [PtMe(cod)(N–N′)]BF₄. rsc.orgresearchgate.net X-ray diffraction analysis of [PtMe(cod)(2)]BF₄ (where 2 is a specific α-diimine ligand) confirmed a distorted trigonal-bipyramidal geometry in the solid state. researchgate.net NMR spectral data suggest that a similar trigonal-bipyramidal structure, with the chelating COD and diimine ligands, is maintained in solution. researchgate.net In this arrangement, the α-diimine and one C=C bond of the COD ligand occupy the equatorial plane, while the second C=C bond is in an axial position. researchgate.net

The stability and structure of these five-coordinate complexes are influenced by several factors, including the nature of the ligands and the reaction conditions. The τ₅ parameter is often used to describe the geometry of five-coordinate complexes, with a value of 0 indicating a perfect square pyramidal geometry and 1 representing a perfect trigonal bipyramidal geometry. rsc.org

| Precursor Complex | Reactants | Product | Geometry |

| [PtClMe(cod)] | α-diimine (N–N′), NaBF₄ | [PtMe(cod)(N–N′)]BF₄ | Distorted trigonal-bipyramidal |

| [Pt(cod)(Me)Cl] | Ag[SbF₆], 2,2'-bipyridine (bpy) | [Pt(bpy)(cod)(Me)][SbF₆] | Basally-distorted trigonal bipyramidal |

Chelate Ring Inversion Dynamics in Dimethyl(1,5-cyclooctadiene)platinum(II) Systems

The 1,5-cyclooctadiene ligand in [Pt(COD)(CH₃)₂] and related complexes is not static. The eight-membered ring can undergo conformational changes, a process known as chelate ring inversion. This dynamic behavior can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

The NMR spectrum of [Pt(COD)Me₂] shows that the molecule has pseudo C₂ symmetry in the solid state. nih.gov In solution, dynamic processes can lead to the exchange of chemically non-equivalent protons of the COD ligand. These dynamic processes can include the inversion of the chelate ring, which can occur on the NMR timescale. The rate of this inversion is temperature-dependent, and by analyzing the changes in the NMR spectra at different temperatures, the energy barrier for this process can be determined.

Metal-Ligand Interactions and Bonding Analysis in Dimethyl(1,5-cyclooctadiene)platinum(II)

The bonding in [Pt(COD)(CH₃)₂] involves a combination of σ-donation and π-back-donation between the platinum center and the ligands. The methyl groups form strong σ-bonds with the platinum atom. The bonding between the platinum and the COD ligand is described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the filled π-orbitals of the olefin to empty d-orbitals on the platinum, and π-back-donation from filled platinum d-orbitals to the empty π*-antibonding orbitals of the olefin.

The trans influence of the ligands plays a significant role in the bonding. The methyl ligand has a high trans influence, which affects the strength of the Pt-C bond trans to it. rsc.org In five-coordinate complexes derived from [PtClMe(cod)], the differences in the Pt-C bond lengths of the equatorial and axial C=C bonds of the COD ligand are related to the high trans influence of the methyl group and greater d-π back-donation in the equatorial bond. researchgate.net

Theoretical studies, such as those using the SCF-Xα-SW method, have been employed to further understand the electronic structure and bonding in [Pt(COD)(CH₃)₂]. These calculations provide insights into the nature of the metal-ligand interactions and help to interpret experimental observations, such as the electronic absorption spectra of the complex. The long-wavelength absorptions in the electronic spectrum of [Pt(COD)(CH₃)₂] have been assigned to ligand-to-ligand charge transfer (LLCT) transitions from the methyl groups to the COD ligand. researchgate.net

Reactivity and Mechanistic Studies of Dimethyl 1,5 Cyclooctadiene Platinum Ii

C-H Activation Reactions Mediated by Dimethyl(1,5-cyclooctadiene)platinum(II)

Dimethyl(1,5-cyclooctadiene)platinum(II), often abbreviated as (COD)PtMe₂, serves as a significant precursor and model compound in the study of C-H bond activation, a pivotal transformation in organometallic chemistry. Platinum(II) complexes are known to attack and oxidize unactivated C-H bonds, such as those in alkanes. psu.edu The activation process mediated by such complexes can lead to the selective functionalization of organic substrates. psu.edu The fundamental steps of these transformations often involve oxidative addition of a C-H bond to the platinum(II) center, followed by subsequent reductive elimination of the functionalized product.

The activation of a C-H bond by a platinum(II) complex like (COD)PtMe₂ typically proceeds through an oxidative addition mechanism. In this process, the platinum center formally increases its oxidation state from +2 to +4 as it cleaves the C-H bond, forming new platinum-carbon and platinum-hydride bonds. nih.gov This transformation results in a transient, coordinatively saturated platinum(IV) intermediate. The vast majority of cycloplatination reactions begin and end with platinum(II) species, but platinum(IV) species can be formed through oxidative addition to these Pt(II) complexes. researchgate.net While direct oxidative addition of an alkane C-H bond to (COD)PtMe₂ is a challenging and often slow step, related systems demonstrate that this pathway is fundamental. For instance, the reaction of (COD)PtMe₂ with certain reagents can induce subsequent C-H activation steps that rely on an initial oxidative addition. The route to new compounds in related systems has been shown to involve an initial slow oxidation followed by a rapid C-H activation. researchgate.net

The general mechanism for oxidative addition is the reverse of reductive elimination and is believed to proceed through a nonpolar, nonradical three-centered transition state, which is characteristic for this group of reactions. umb.edu

Table 1: Key Features of Oxidative Addition in Pt(II) Systems

| Feature | Description |

|---|---|

| Mechanism | Concerted, involving a three-center transition state. umb.edu |

| Oxidation State Change | Platinum(II) → Platinum(IV). nih.govresearchgate.net |

| Bond Formation | A new Pt-C and a new Pt-H bond are formed. nih.gov |

| Intermediate | An octahedral d⁶ platinum(IV) complex is typically generated. umb.edu |

Reductive elimination is the microscopic reverse of oxidative addition and is a crucial step in many catalytic cycles, often leading to the release of the final product. umb.edu In the context of (COD)PtMe₂ chemistry, this process typically involves a platinum(IV) intermediate that eliminates a molecule, such as methane (B114726), to regenerate a platinum(II) species. researchgate.net This reaction is most frequently observed from higher oxidation states because the formal oxidation state of the metal is reduced by two units. umb.edu

The protonolysis of (COD)PtMe₂ with acids like trifluoroacetic acid (TFAH) to release methane serves as a well-studied example that is mechanistically linked to the reverse C-H activation process. researchgate.net Detailed kinetic investigations of this system reveal a multi-step reaction mechanism involving sequential oxidative addition and reductive elimination, rather than a simple bimolecular single-step process. researchgate.net Octahedral d⁶ complexes, such as the Pt(IV) intermediates formed from (COD)PtMe₂, tend to undergo reductive elimination readily, often after the initial loss of a ligand to create a more reactive five-coordinate intermediate. umb.edu Reactions that involve the formation of a C-H bond are particularly fast, likely due to the stabilization of the transition state through the formation of a σ-bond complex. umb.edu

The selectivity and rate of C-H activation are governed by stereoelectronic factors. The electronic properties of the ligands attached to the platinum center and the steric environment around the metal significantly influence the reaction pathway. In platinum(II) chemistry, the choice of ancillary ligands can dictate which C-H bond in a substrate is activated. For example, the presence of a coordinating group on a substrate can direct the activation to a specific position due to a "chelate effect". psu.edu

In related palladium systems, which offer mechanistic insights applicable to platinum, the oxidation state of the metal has a profound impact on selectivity. nih.gov For instance, Pd(0) centers favor oxidative addition at weaker, sp³-hybridized C-H bonds, whereas Pd(II) centers often prefer sp²-hybridized C-H bonds. nih.gov Applying this principle to platinum, the electronic nature of the (COD)PtMe₂ complex, with its d⁸ electron configuration, will influence its inherent preference for activating certain types of C-H bonds. Stronger donor ligands trans to the groups intended for elimination can increase the energy barrier for the reaction. semanticscholar.org This trans-influence is a critical stereoelectronic factor in controlling the reactivity of square-planar platinum(II) complexes and their subsequent intermediates.

Insertion Reactions Involving Dimethyl(1,5-cyclooctadiene)platinum(II)

Migratory insertion is another fundamental reaction class for organometallic compounds, where an unsaturated molecule inserts into a metal-ligand bond. youtube.comyoutube.com For (COD)PtMe₂, this typically involves the insertion of a molecule, such as an alkyne, alkene, or carbon monoxide, into one of the platinum-methyl bonds.

An example of a related reaction is the interaction of (COD)PtMe₂ with acetylchloride. This reaction results in the formation of a platinum(IV) compound, [Pt(CH₃)₂(COCH₃)Cl]₄, which can be viewed as the result of an oxidative addition of the acyl chloride. researchgate.net While not a simple insertion into the Pt-Me bond, it demonstrates the reactivity of the complex towards molecules that can participate in oxidative processes leading to new Pt-C and Pt-acyl bonds. Similarly, trifluoromethyl iodide reacts with (COD)PtMe₂ to yield Pt(CF₃)₂(COD), indicating a reaction pathway that exchanges the methyl groups for perfluoroalkyl groups, likely involving oxidative addition and reductive elimination steps rather than direct insertion. researchgate.net

Photoreactivity and Photodecomposition Pathways

The complex (COD)PtMe₂ is photoreactive, with its behavior being dependent on the wavelength of irradiation and the reaction medium. researchgate.net Its electronic spectrum in acetonitrile (B52724) displays two key long-wavelength absorptions at 352 nm and 318 nm. researchgate.net These are assigned to spin-forbidden and spin-allowed ligand-to-ligand charge transfer transitions, specifically from the methyl sigma orbitals to the π* orbitals of the cyclooctadiene ligand (CH₃⁻ → π*COD). researchgate.net

Upon irradiation, (COD)PtMe₂ can undergo different reaction pathways. In acetonitrile, it undergoes photodecomposition. researchgate.net However, in the presence of methyl iodide, a photo-induced oxidative addition occurs, yielding the platinum(IV) product [Ptᴵⱽ(CH₃)₃I]₄ with a quantum yield of 0.005 at an irradiation wavelength of 313 nm. researchgate.net The photoreactivity is also influenced by the nature of the alkyl groups attached to the platinum. For instance, replacing the methyl groups with stronger donating substituents can increase reaction rates by a factor of about 100 for a given model reaction. researchgate.net UV irradiation can also promote reactions that proceed very slowly under thermal conditions; for example, the reaction of (COD)PtMe₂ with n-C₄F₉I produces Pt(n-C₄F₉)₂(cod) in 61% yield after just 15 minutes of irradiation, a significant rate enhancement compared to the thermal reaction. researchgate.net

Table 2: Photochemical Properties of (COD)PtMe₂

| Property | Value / Observation | Source |

|---|---|---|

| Absorption Maxima (in CH₃CN) | 352 nm (spin-forbidden), 318 nm (spin-allowed) | researchgate.net |

| Transition Type | Ligand-to-ligand charge transfer (CH₃⁻ → π*COD) | researchgate.net |

| Photoreaction in CH₃CN | Photodecomposition | researchgate.net |

| Photoreaction with CH₃I (λ=313 nm) | Oxidative addition to form [Pt(CH₃)₃I]₄ | researchgate.net |

| Quantum Yield (with CH₃I) | φ = 0.005 | researchgate.net |

Protonolysis of Platinum-Methyl Bonds in Dimethyl(1,5-cyclooctadiene)platinum(II) Systems

The cleavage of the platinum-methyl bond in (COD)PtMe₂ by an acid, known as protonolysis, is a significant reaction that models the final step of many catalytic cycles and represents the microscopic reverse of methane C-H activation. researchgate.net The reaction of (COD)PtMe₂ with trifluoroacetic acid (TFAH) to liberate methane has been studied in detail. researchgate.net

This reaction exhibits a first-order dependence on the platinum complex and an approximately second-order dependence on the acid, indicating a complex, multi-step mechanism. researchgate.net This kinetic data rules out a simple, single-step bimolecular mechanism. researchgate.net Instead, a pathway involving sequential oxidative addition of the acid and subsequent reductive elimination of methane is proposed, where a second equivalent of acid may serve to stabilize the resulting trifluoroacetate (B77799) anion. researchgate.net This reaction is also noted for having an unusually large kinetic isotope effect (KIE), which has been tentatively attributed to proton tunneling. researchgate.net

Two primary mechanisms are generally considered for the protonolysis of Pt-Me bonds in square planar Pt(II) complexes. researchgate.net The first is a concerted mechanism (Sₑ2), where the acidic proton directly attacks the Pt-C σ-bond. The second is a stepwise pathway, where protonation occurs first at the metal center (oxidative addition) to form a Pt(IV)-hydride intermediate, followed by reductive elimination of methane. researchgate.net For platinum complexes with good electron-donating ligands, the stepwise pathway is generally favored. researchgate.net

Thermal Decomposition Studies of Dimethyl(1,5-cyclooctadiene)platinum(II) Analogues

The thermal stability and decomposition pathways of dimethyl(1,5-cyclooctadiene)platinum(II) and its analogues are of significant interest for understanding the fundamental reactivity of organoplatinum compounds. Studies have shown that the thermal decomposition of these complexes can proceed through both homogeneous and heterogeneous pathways, often influenced by the nature of the ligands and the reaction conditions.

The thermal decomposition of (1,5-cyclooctadiene)dimethylplatinum(II) in the presence of hydrogen in cyclohexane (B81311) has been observed to be an autocatalytic, heterogeneous process. This reaction leads to the formation of cyclooctane, methane, and platinum(0) as the primary products. The addition of mercury(0) can suppress this heterogeneous pathway by poisoning the platinum(0) catalyst formed during the decomposition, thereby simplifying the study of any competing homogeneous reactions. harvard.edu

In comparison to acyclic analogues, certain platinocyclic compounds exhibit enhanced thermal stability. For instance, metallocyclic derivatives such as 1,4-tetramethylenebis(tri-n-butylphosphine)platinum(II) are significantly more stable than their acyclic counterparts like diethylbis(tri-n-butylphosphine)platinum(II). researchgate.net This increased stability in cyclic systems is attributed to steric inhibition of β-hydride elimination, a common decomposition pathway for organometallic complexes. The rigid structure of the platinocyclic ring makes it difficult to achieve the optimal 0° dihedral angle between the platinum, carbon, carbon, and hydrogen atoms required for this elimination process. researchgate.net This principle also contributes to the notable thermal stability of dimethyl(1,5-cyclooctadiene)platinum(II). researchgate.net

The nature of the ligands attached to the platinum center significantly influences the thermal stability of the complex. Studies on saccharinate (sac) analogues of (1,5-cyclooctadiene)platinum(II), specifically [PtCl(sac)(COD)] and [Pt(sac)₂(COD)], have shown that these complexes are thermally stable up to 220 °C in the air. nih.gov Their thermal decomposition ultimately yields elemental platinum as the final product. nih.gov

The table below summarizes the thermal decomposition characteristics of selected (1,5-cyclooctadiene)platinum(II) analogues.

| Compound | Decomposition Temperature | Final Product | Notes |

| [PtCl(sac)(COD)] | > 220 °C | Pt | Stable in air up to the decomposition temperature. nih.gov |

| [Pt(sac)₂(COD)] | > 220 °C | Pt | Stable in air up to the decomposition temperature. nih.gov |

| (1,5-cyclooctadiene)dimethylplatinum(II) | Not specified | Pt(0) | Decomposition in the presence of H₂ is a heterogeneous, autocatalytic process. harvard.edu |

Reactivity of Coordinated Ligands within Dimethyl(1,5-cyclooctadiene)platinum(II)

The coordinated ligands in dimethyl(1,5-cyclooctadiene)platinum(II) and its derivatives exhibit a range of reactivities, including displacement and oxidative addition. The 1,5-cyclooctadiene (B75094) (COD) ligand, in particular, is susceptible to displacement by other ligands.

The COD ligand in Pt(CF₃)₂(COD), an analogue of the dimethyl compound, can be displaced by various neutral ligands (L). This reactivity provides a synthetic route to a series of cis-Pt(CF₃)₂L₂ compounds. Ligands that have been shown to displace COD include ethyl isocyanide (CNC₂H₅), dimethylphenylphosphine (B1211355) (P(CH₃)₂(C₆H₅)), trimethylarsine (B50810) (As(CH₃)₃), bipyridine (Bipy), γ-picoline (γ-Pic), triphenylstibine (Sb(C₆H₅)₃), triphenylarsine (B46628) (As(C₆H₅)₃), bis(diphenylphosphino)acetylene (B1583838) ((C₆H₅)₂PC≡CP(C₆H₅)₂), and tetramethylethylenediamine ((CH₃)₂NCH₂CH₂N(CH₃)₂). researchgate.net

In addition to ligand displacement, the platinum center can undergo oxidative addition reactions. For example, the reaction of Pt(CF₃)₂(COD) with iodine leads to the formation of a Platinum(IV) compound. researchgate.net

In precursor complexes like [PtCl₂(COD)], the chloride ligands can be readily substituted. This reactivity is utilized in the synthesis of other derivatives. For instance, the reaction of [PtCl₂(COD)] with sodium saccharinate results in the replacement of one or both chloride ligands to form [PtCl(sac)(COD)] and [Pt(sac)₂(COD)], respectively. nih.gov The high trans effect of the COD ligand facilitates the displacement of the chloride ligands. nih.gov This highlights that reactivity is not limited to the diene ligand but is a general feature of the ligands coordinated to the platinum(II) center.

The table below provides examples of ligand reactivity in (1,5-cyclooctadiene)platinum(II) complexes.

| Complex | Reagent | Reaction Type | Product(s) |

| Pt(CF₃)₂(COD) | L = CNC₂H₅, P(CH₃)₂(C₆H₅), As(CH₃)₃, etc. | Ligand Displacement | cis-Pt(CF₃)₂L₂ researchgate.net |

| Pt(CF₃)₂(COD) | Iodine (I₂) | Oxidative Addition | Pt(IV) species researchgate.net |

| [PtCl₂(COD)] | Sodium Saccharinate (Na(sac)·2H₂O) | Ligand Substitution | [PtCl(sac)(COD)] and [Pt(sac)₂(COD)] nih.gov |

Catalytic Applications and Transformations Mediated by Dimethyl 1,5 Cyclooctadiene Platinum Ii

Homogeneous Catalysis by Dimethyl(1,5-cyclooctadiene)platinum(II)

The reactivity of the platinum center in Dimethyl(1,5-cyclooctadiene)platinum(II), coordinated by a flexible cyclooctadiene ligand and two methyl groups, allows it to participate in a range of catalytic cycles. The following sections detail its role in specific homogeneous catalytic processes.

While platinum compounds are renowned for their catalytic activity in hydrogenation reactions, specific studies detailing the use of Dimethyl(1,5-cyclooctadiene)platinum(II) as a direct homogeneous catalyst for these transformations are not extensively reported in the available literature. Research has focused more on other platinum complexes or heterogeneous platinum catalysts for hydrogenation. One study investigated isotopic exchange reactions that occur during the hydrogenation of dialkyl(1,5-cyclooctadiene)platinum(II) complexes over platinum black, a heterogeneous catalyst, rather than the complex acting as a homogeneous catalyst itself. core.ac.uk

Dimethyl(1,5-cyclooctadiene)platinum(II) plays a significant role as a precursor in the preparation of heterogeneous catalysts for isomerization reactions, particularly for n-butane isomerization. While its direct application as a homogeneous catalyst for olefin isomerization is not well-documented, its utility in creating highly active catalytic systems is noteworthy.

Specifically, Dimethyl(1,5-cyclooctadiene)platinum(II) is employed in the synthesis of Pt/Hβ catalysts, which are effective in the selective isomerization of n-butane to isobutane. sigmaaldrich.com This process is of great industrial importance for producing high-octane gasoline components. The use of this platinum complex allows for the controlled synthesis of highly dispersed platinum nanoparticles on the zeolite support, which is crucial for the catalyst's performance.

Table 1: Application of Dimethyl(1,5-cyclooctadiene)platinum(II) as a Precursor in n-Butane Isomerization Catalysis

| Catalyst System | Precursor | Application | Key Finding |

| Pt/Hβ | Dimethyl(1,5-cyclooctadiene)platinum(II) | Selective isomerization of n-butane to isobutane | Enables the formation of highly dispersed platinum nanoparticles on the zeolite support, leading to enhanced catalytic activity. sigmaaldrich.com |

The catalytic activity of Dimethyl(1,5-cyclooctadiene)platinum(II) extends to polymerization and oligomerization reactions, where it can act as a precursor to active catalytic species or as a direct catalyst under specific conditions.

In the field of ethylene (B1197577) dimerization, Dimethyl(1,5-cyclooctadiene)platinum(II) serves as a precursor for the generation of active platinum catalysts. For instance, it is used in the synthesis of cationic platinum complexes with chelating diphosphine ligands of the type (PP)Pt(Me)(C₂H₄)⁺. researchgate.net These cationic species are active in the dimerization of ethylene to form butene, a valuable chemical intermediate. The process typically involves the abstraction of a methyl group from the Dimethyl(1,5-cyclooctadiene)platinum(II) precursor in the presence of a suitable co-catalyst and ethylene. researchgate.net

Dimethyl(1,5-cyclooctadiene)platinum(II) has been documented as a catalyst for hydrosilylation reactions, a fundamental process in polymer chemistry for the formation of silicon-carbon bonds and the crosslinking of silicone polymers. Its application in this area is particularly noted in photoinitiated processes. Under photochemical activation, the platinum complex can initiate the addition of silicon hydrides to unsaturated bonds, a key step in the curing of silicones and the synthesis of organosilicon compounds.

Table 2: Research Findings on Hydrosilylation Catalysis

| Catalyst | Reaction Type | Activation Method | Key Feature |

| Dimethyl(1,5-cyclooctadiene)platinum(II) | Hydrosilylation | Photoinitiated | Enables the catalysis of Si-H addition to unsaturated bonds for applications in polymer chemistry. |

Despite the broad utility of platinum-group metals in cross-coupling reactions, there is a lack of available scientific literature detailing the application of Dimethyl(1,5-cyclooctadiene)platinum(II) as a catalyst in these methodologies.

Dehydrogenative Coupling Reactions

The application of dimethyl(1,5-cyclooctadiene)platinum(II) in dehydrogenative coupling reactions is an area of scientific inquiry. Research has suggested the potential for complexes derived from Pt(cod)Me₂ to catalyze the dehydrogenative coupling of hydrosilanes with alcohols. However, detailed studies and specific examples extensively documenting the catalytic activity of the parent compound, dimethyl(1,5-cyclooctadiene)platinum(II), in a broader range of dehydrogenative coupling reactions are not widely available in the current body of scientific literature.

Heterogeneous Catalysis Derived from Dimethyl(1,5-cyclooctadiene)platinum(II) Precursors

A significant application of dimethyl(1,5-cyclooctadiene)platinum(II) is its use as a precursor for the synthesis of supported platinum nanoparticles, which are pivotal in various heterogeneous catalytic processes.

Supported platinum nanoparticles can be effectively prepared using dimethyl(1,5-cyclooctadiene)platinum(II) through techniques such as atomic layer deposition (ALD). This method allows for precise control over the size and distribution of the nanoparticles on a variety of support materials.

In a representative study, platinum nanoparticles were deposited on different carbon-based supports, including graphene, nitrogen-doped graphene, and Vulcan carbon, using Pt(cod)Me₂ as the platinum precursor. The ALD process involved sublimating the precursor at 75 °C and pulsing it into the reaction chamber with a nitrogen carrier gas. The deposition was carried out at a substrate temperature of 250 °C. This process resulted in the formation of well-dispersed platinum nanoparticles on the respective support materials.

Table 1: Platinum Nanoparticle Deposition Parameters

| Parameter | Value |

|---|---|

| Precursor | Dimethyl(1,5-cyclooctadiene)platinum(II) |

| Deposition Technique | Atomic Layer Deposition (ALD) |

| Substrate Temperature | 250 °C |

| Precursor Sublimation Temp. | 75 °C |

The resulting nanoparticles were characterized to determine their size and composition. For instance, on the nitrogen-doped graphene support, the platinum nanoparticles exhibited an average size of approximately 1.3 nm. X-ray diffraction analysis confirmed the presence of metallic platinum in the face-centered cubic (fcc) crystal structure.

The supported platinum nanoparticles derived from dimethyl(1,5-cyclooctadiene)platinum(II) have demonstrated significant activity in electrocatalytic applications, particularly in the oxygen reduction reaction (ORR), which is a critical process in fuel cells.

The electrocatalytic performance of these materials is evaluated based on several parameters, including the onset potential, half-wave potential, and mass activity. The onset potential indicates the potential at which the catalytic reaction begins, while the half-wave potential is a measure of the catalyst's efficiency. Mass activity quantifies the catalytic activity per unit mass of the precious metal.

The platinum nanoparticles supported on nitrogen-doped graphene, prepared from the Pt(cod)Me₂ precursor, exhibited promising results for the ORR. The electrochemical analysis showed a half-wave potential that indicates high catalytic efficiency.

Table 2: Electrocatalytic Activity for Oxygen Reduction Reaction (ORR)

| Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) |

|---|

The enhanced performance of the platinum nanoparticles on the nitrogen-doped graphene support is attributed to the favorable interaction between the platinum atoms and the nitrogen-doped sites in the graphene lattice. This interaction can modify the electronic properties of the platinum nanoparticles, leading to improved catalytic activity for the oxygen reduction reaction.

Spectroscopic Characterization and Structural Elucidation of Dimethyl 1,5 Cyclooctadiene Platinum Ii and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for probing the structure of Dimethyl(1,5-cyclooctadiene)platinum(II) and its derivatives in solution. acs.org By analyzing various nuclei (¹H, ¹³C, ³¹P, ¹⁹⁵Pt), detailed information about the ligand environments, molecular framework, and dynamic behaviors can be obtained. acs.org

¹H NMR Studies of Ligand Environments and Dynamic Processes

¹H NMR spectroscopy provides valuable insights into the electronic environment of the protons within the complex. The spectrum of Dimethyl(1,5-cyclooctadiene)platinum(II) typically displays distinct signals for the methyl (Pt-CH₃) and the 1,5-cyclooctadiene (B75094) (COD) ligand protons.

The protons of the methyl groups directly bonded to the platinum center appear as a singlet with characteristic satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance). The magnitude of the two-bond platinum-proton coupling constant (²JPt-H) is indicative of the s-character of the Pt-C bond and is sensitive to the nature of the other ligands attached to the platinum.

The COD ligand exhibits signals for its olefinic (=C-H) and methylene (B1212753) (-CH₂-) protons. The chemical shifts of these protons are influenced by their coordination to the platinum center. In many cases, dynamic processes such as ligand exchange or conformational changes of the COD ring can be studied using variable-temperature NMR experiments. researchgate.netresearchgate.net At different temperatures, the rate of these processes can be on the NMR timescale, leading to changes in the spectra, such as peak broadening or coalescence, which allows for the determination of the energetic barriers for these processes. researchgate.netyoutube.com

Table 1: Representative ¹H NMR Data for Platinum-Cyclooctadiene Complexes Data is illustrative and compiled from typical values found in the literature. Specific values vary with solvent and other ligands.

| Protons | Chemical Shift (δ, ppm) | ¹⁹⁵Pt Satellites (J-coupling, Hz) |

|---|---|---|

| Pt-CH ₃ | 0.5 - 1.5 | ²JPt-H ≈ 60 - 80 Hz |

| =C-H (COD) | 4.5 - 5.5 |

¹³C NMR Investigations of Carbon Frameworks

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the complex. The spectrum shows signals for the methyl carbons and the two distinct types of carbons in the COD ligand (olefinic and methylene).

Similar to ¹H NMR, the carbon signals exhibit coupling to the ¹⁹⁵Pt nucleus. The one-bond platinum-carbon coupling constant (¹JPt-C) for the methyl groups is a sensitive probe of the Pt-C bond strength. The chemical shifts of the COD carbons, particularly the olefinic carbons, shift significantly upon coordination to the platinum atom compared to the free ligand, reflecting the π-backbonding from the metal to the ligand. acs.org

Table 2: Representative ¹³C NMR Data for Dimethyl(1,5-cyclooctadiene)platinum(II) Data is illustrative and compiled from typical values found in the literature. Specific values vary with solvent.

| Carbon | Chemical Shift (δ, ppm) | ¹⁹⁵Pt Satellites (J-coupling, Hz) |

|---|---|---|

| Pt-C H₃ | -5 - 5 | ¹JPt-C ≈ 400 - 550 Hz |

| =C -H (COD) | 90 - 110 |

| -C H₂- (COD) | 30 - 40 | |

³¹P NMR for Phosphine-Containing Derivatives

For derivatives where a phosphine (B1218219) ligand has been incorporated, ³¹P NMR spectroscopy is an indispensable tool. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its coordination environment, including the nature of the other ligands and the geometry of the complex. Upon coordination to the platinum center, the ³¹P chemical shift of the phosphine ligand changes significantly from that of the free ligand.

Table 3: Illustrative ³¹P NMR Data for Phosphine Derivatives Values are highly dependent on the specific phosphine and other ligands.

| Complex Type | ³¹P Chemical Shift (δ, ppm) | ¹JPt-P (Hz) |

|---|

¹⁹⁵Pt NMR for Platinum Coordination Environments

¹⁹⁵Pt NMR spectroscopy provides a direct window into the electronic environment of the platinum metal center. The chemical shift of ¹⁹⁵Pt spans a very wide range (over 15,000 ppm), making it exceptionally sensitive to changes in the coordination sphere, including the oxidation state, coordination number, and the nature of the bonded ligands. chemrxiv.orgethz.chresearchgate.net For square-planar Pt(II) complexes like Dimethyl(1,5-cyclooctadiene)platinum(II), the chemical shifts typically fall within a characteristic range. chemrxiv.org Any substitution of the methyl or COD ligands results in a predictable shift in the ¹⁹⁵Pt resonance, allowing for the straightforward monitoring of ligand substitution reactions. acs.orgacs.org The ¹⁹⁵Pt NMR signature is a precise reporter of the local environment and electronic structure of the platinum atom. ethz.ch

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The IR spectrum of Dimethyl(1,5-cyclooctadiene)platinum(II) displays characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-2850 cm⁻¹ region. mdpi.com

C=C stretching: The stretching vibration of the coordinated C=C double bonds of the COD ligand is found at a lower frequency (around 1400-1500 cm⁻¹) compared to the free ligand (around 1650 cm⁻¹), which is a direct consequence of metal-to-ligand π-backbonding that weakens the C=C bond.

Pt-C stretching: The stretching vibrations for the platinum-methyl bonds are typically weak and appear in the far-IR region, usually between 500 and 600 cm⁻¹.

CH₃ bending: The symmetric and asymmetric bending (deformation) modes of the methyl groups are also observable.

These vibrational frequencies provide a diagnostic fingerprint for the compound and can be used to confirm the coordination of the ligands to the platinum center. core.ac.uk

Table 4: Key IR Absorption Frequencies for Dimethyl(1,5-cyclooctadiene)platinum(II) Frequencies are approximate and can vary based on the sample state (solid/solution) and solvent.

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| ν(C-H)aliphatic | 2950 - 2850 |

| ν(C=C)coordinated | 1480 - 1490 |

| δ(CH₃) | 1200 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The electronic spectrum of Dimethyl(1,5-cyclooctadiene)platinum(II) in solution shows absorption bands in the UV region. These absorptions are generally assigned to ligand-to-ligand charge transfer (LLCT) and metal-to-ligand charge transfer (MLCT) transitions. researchgate.netacs.org For instance, transitions can occur from the methyl sigma-bonding orbitals to the π* anti-bonding orbitals of the COD ligand. researchgate.net

The complex is photoreactive, and UV irradiation can induce reactions such as oxidative addition in the presence of suitable substrates. researchgate.net UV-Vis spectroscopy is a powerful tool for studying the kinetics of reactions involving Dimethyl(1,5-cyclooctadiene)platinum(II). By monitoring the change in absorbance at a specific wavelength over time, the rate of reaction can be determined. This has been applied to investigate mechanisms of processes like protonolysis, where the complex reacts with an acid. researchgate.net

Table 5: Electronic Absorption Data for Dimethyl(1,5-cyclooctadiene)platinum(II) in CH₃CN Data from published research. researchgate.net

| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| 318 | 790 | Spin-allowed ligand-to-ligand charge transfer (LLCT) |

X-ray Diffraction (XRD) for Solid-State Molecular Structures

While a specific crystallographic information file for the parent (COD)PtMe₂ compound is not widely available in open-access databases, its structural parameters can be inferred with high confidence from the numerous crystal structures of its closely related derivatives that have been thoroughly characterized. For instance, the structures of complexes like dichloro(1,5-cyclooctadiene)platinum(II) [PtCl₂(COD)] and various other platinum(II) complexes containing the 1,5-cyclooctadiene (COD) ligand consistently show a distorted square-planar environment around the platinum atom. nih.govnih.gov

In (COD)PtMe₂, the platinum atom sits (B43327) at the center of this plane. The coordination sphere is composed of the two carbon-carbon double bonds of the 1,5-cyclooctadiene ligand and the two carbon atoms of the methyl groups. The COD ligand acts as a bidentate chelating ligand, binding to the platinum center in a η⁴-fashion through its two olefinic groups. nih.gov The COD ligand typically adopts a "tub" conformation to facilitate this coordination. The two methyl groups occupy the remaining two coordination sites, positioned cis to each other.

The structural analysis of derivatives provides insight into the expected bond lengths and angles. For example, in related Pt(II)-COD complexes, the Pt-C(olefin) bond distances are typically in the range of 2.15-2.25 Å, while the Pt-C(methyl) bond lengths are generally around 2.05-2.10 Å. The C-Pt-C angle between the two methyl groups is expected to be near 90°, consistent with the square planar geometry. The bite angle of the COD ligand, defined by the centroids of the two double bonds and the platinum atom, creates some distortion from an ideal 90° angle. nih.gov

| Parameter | Typical Value | Description |

|---|---|---|

| Coordination Geometry | Distorted Square Planar | The arrangement of ligands around the central platinum atom. |

| Pt-C (methyl) Bond Length | ~2.05 - 2.10 Å | The distance between the platinum atom and the carbon atom of a methyl ligand. |

| Pt-C (olefin) Bond Length | ~2.15 - 2.25 Å | The distance between the platinum atom and a carbon atom of the COD double bond. |

| C(methyl)-Pt-C(methyl) Angle | ~88° - 92° | The angle formed by the two methyl groups and the central platinum atom. |

| COD Conformation | Tub | The three-dimensional shape adopted by the cyclooctadiene ligand upon coordination. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For organometallic complexes like Dimethyl(1,5-cyclooctadiene)platinum(II), electron ionization (EI) is a common method used to generate ions.

The mass spectrum of (COD)PtMe₂ is characterized by the presence of the molecular ion [M]⁺• and a series of fragment ions resulting from the sequential loss of its ligands. The fragmentation process for organometallic compounds is highly predictable, often involving the loss of neutral ligands, with the positive charge remaining on the more electropositive metal-containing fragment.

The molecular weight of (COD)PtMe₂ is 333.33 g/mol . The mass spectrum would therefore show a characteristic cluster of peaks for the molecular ion [C₁₀H₁₈Pt]⁺•, reflecting the natural isotopic abundance of platinum (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, etc.).

The primary fragmentation pathway involves the initial loss of one of the methyl groups (a radical species with a mass of 15 Da). This is a common initial step observed in the gas-phase chemistry of this compound. This loss results in the formation of the [Pt(COD)(CH₃)]⁺ ion. Subsequent fragmentation can involve the loss of the second methyl radical to yield the [Pt(COD)]⁺• ion, followed by the loss of the neutral 1,5-cyclooctadiene ligand (mass of 108 Da) to leave the bare [Pt(CH₃)₂]⁺• ion or ultimately the Pt⁺ ion. The relative intensities of these fragment peaks provide insight into the stability of the various ionic species.

| m/z (for ¹⁹⁵Pt isotope) | Proposed Ionic Fragment | Formula | Loss from Precursor |

|---|---|---|---|

| 334 | Molecular Ion | [Pt(C₈H₁₂)(CH₃)₂]⁺• | - |

| 319 | Loss of one methyl group | [Pt(C₈H₁₂)(CH₃)]⁺ | •CH₃ |

| 304 | Loss of two methyl groups | [Pt(C₈H₁₂)]⁺• | 2 •CH₃ |

| 226 | Loss of COD ligand | [Pt(CH₃)₂]⁺• | C₈H₁₂ |

| 195 | Platinum ion | [Pt]⁺ | C₈H₁₂ + 2 •CH₃ |

This predictable fragmentation is invaluable for confirming the identity and purity of the complex, ensuring that both the dimethyl and cyclooctadiene ligands are present in the correct stoichiometry.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method in organometallic chemistry due to its favorable balance of accuracy and computational cost. arxiv.orgresearchgate.net It allows for the calculation of various molecular properties, including geometries, energies, and reaction pathways. researchgate.netcore.ac.uk DFT models the electronic energy of a system based on its electron density, simplifying the complex many-body problem of the Schrödinger equation. core.ac.ukmdpi.com

DFT calculations have been employed to analyze the electronic structure of Dimethyl(1,5-cyclooctadiene)platinum(II). These studies provide insights into the nature of the bonding between the platinum center and the ligands. The analysis of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the compound's reactivity and spectroscopic properties.

Theoretical calculations have revealed the character of optical transitions and excited states in the complex. researchgate.net The electronic spectrum of Dimethyl(1,5-cyclooctadiene)platinum(II) in acetonitrile (B52724) features two notable long-wavelength absorption bands. researchgate.net DFT calculations assign these to spin-forbidden and spin-allowed ligand-to-ligand charge transfer (LLCT) transitions, specifically from the methyl (CH₃⁻) groups to the π* orbitals of the 1,5-cyclooctadiene (B75094) (COD) ligand (a₁ → b₁). researchgate.net

| Transition Type | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Assignment |

| Spin-forbidden LLCT | 352 nm | 150 M⁻¹cm⁻¹ | a₁→b₁ (CH₃⁻ → πCOD) |

| Spin-allowed LLCT | 318 nm | 790 M⁻¹cm⁻¹ | a₁→b₁ (CH₃⁻ → πCOD) |

This table presents the electronic transition data for Dimethyl(1,5-cyclooctadiene)platinum(II) as determined by a combination of spectroscopy and DFT calculations. researchgate.net

DFT is a powerful tool for investigating the intricate details of reaction mechanisms involving organometallic complexes. pitt.edu For platinum(II) compounds, this includes crucial processes like C-H activation and ligand substitution.

C-H Activation: The reaction of (cod)PtMe₂ with trifluoroacetic acid (TFAH) to produce methane (B114726) is a significant model system, as it represents the reverse of methane C-H bond activation. DFT studies have been used to support kinetic and mechanistic investigations of this reaction, which is noted for its unusually large kinetic isotope effect, potentially indicating proton tunneling. researchgate.net While detailed DFT studies on C-H activation by this specific platinum complex are part of broader investigations, the methodology is well-established for related transition metal systems. researchgate.netresearchgate.netdntb.gov.ua These calculations typically map the potential energy surface to identify transition states and intermediates, helping to distinguish between proposed mechanisms like concerted metalation-deprotonation (CMD) or oxidative addition. pitt.edu

Ligand Substitution: Ligand substitution is a fundamental reaction in organoplatinum(II) chemistry. Computational studies on related square-planar Pt(II) complexes have provided evidence for various mechanisms. researchgate.netresearchgate.net For instance, studies on complexes of the type cis-[Pt(Me)₂(Me₂SO)(PR₃)] indicate that the rate-determining step for substitution is the dissociation of a ligand to form a three-coordinate intermediate. researchgate.net DFT calculations can model the energetics of both associative and dissociative pathways, helping to determine the most likely mechanism for a given reaction. The nature of the ligands, both entering and ancillary, significantly influences the preferred pathway. researchgate.netchemijournal.com

Time-dependent DFT (TD-DFT) is a widely used method for studying the excited states of molecules and predicting their photochemical behavior. core.ac.uknih.gov For Dimethyl(1,5-cyclooctadiene)platinum(II), TD-DFT calculations have been crucial in understanding its photoreactivity. researchgate.net

The complex is known to be photoreactive, though non-emissive. researchgate.net Theoretical calculations have characterized the nature of its optical transitions and excited states, confirming that the reactive excited state is of the ligand-to-ligand charge transfer (LLCT) type. researchgate.net This involves promoting an electron from a metal-carbon sigma bond to a π* orbital of the cyclooctadiene ligand. researchgate.net Upon irradiation, Dimethyl(1,5-cyclooctadiene)platinum(II) can undergo different reactions depending on the conditions. In acetonitrile, it undergoes photodecomposition. However, in the presence of methyl iodide, an oxidative addition reaction occurs, forming [PtIV(CH₃)₃I]₄ with a quantum yield of 0.005 at an irradiation wavelength of 313 nm. researchgate.net TD-DFT helps model the potential energy surfaces of these excited states, providing insight into the pathways that lead to different photoproducts. researchgate.netnih.gov

| Photoreaction Condition | Reaction Type | Product | Quantum Yield (Φ) at λ=313 nm |

| In CH₃CN | Photodecomposition | Decomposition Products | Not specified |

| In CH₃CN with CH₃I | Oxidative Addition | [PtIV(CH₃)₃I]₄ | 0.005 |

This table summarizes the observed photoreactivity of Dimethyl(1,5-cyclooctadiene)platinum(II) under different conditions. researchgate.net

Ab Initio and Semi-Empirical Methods in Organoplatinum(II) Chemistry

Beyond DFT, other computational methods are also applied to study organometallic systems, each with its own strengths and weaknesses. libretexts.org

Ab Initio Methods: These methods solve the electronic Schrödinger equation from first principles, without using empirical parameters. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to improve accuracy. researchgate.netwikipedia.org However, their high computational cost often limits their application to smaller molecules. libretexts.org In organoplatinum(II) chemistry, high-accuracy ab initio calculations can be used to benchmark results from more approximate methods like DFT for smaller model systems. researchgate.net

Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce significant approximations and use parameters derived from experimental data to simplify calculations. wikipedia.orgmpg.deststephens.net.in Methods like AM1, PM3, and ZINDO are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. wikipedia.orgnumberanalytics.com Their reliance on parameterization means their accuracy can be variable, and they are best suited for systems similar to those used in their parameterization. ststephens.net.in In the context of organoplatinum(II) chemistry, they can be useful for initial geometric optimizations or for studying large systems where higher-level calculations are not feasible. mpg.de

Modeling of Spectroscopic Properties

Computational chemistry is an invaluable tool for interpreting and predicting spectroscopic data. For Dimethyl(1,5-cyclooctadiene)platinum(II), theoretical modeling helps to assign spectral features to specific molecular properties and transitions.

DFT and TD-DFT calculations are commonly used to model various spectroscopic properties. researchgate.net As previously mentioned, TD-DFT calculations have been successfully used to assign the absorption bands in the UV-Vis spectrum of Dimethyl(1,5-cyclooctadiene)platinum(II) to specific LLCT electronic transitions. researchgate.net This approach has also been applied to calculate the absorption and emission spectra of other cyclometalated platinum(II) complexes, showing good agreement with experimental results. nih.gov

Applications in Materials Science and Nanotechnology

Chemical Vapor Deposition (CVD) of Platinum Films from Dimethyl(1,5-cyclooctadiene)platinum(II) Precursors

Volatile organoplatinum(II) complexes, including Dimethyl(1,5-cyclooctadiene)platinum(II), are studied as precursors for the low-temperature Chemical Vapor Deposition (CVD) of platinum films. researchgate.net This process is crucial for creating thin, high-purity platinum layers essential for microelectronics and catalysis. The presence of hydrogen during the CVD process can lower the deposition temperature and reduce carbon contamination in the resulting films, which is a common challenge with organometallic precursors. researchgate.net This technique allows for good adhesion of the platinum films to semiconductor substrates like silicon. researchgate.net

While Dimethyl(1,5-cyclooctadiene)platinum(II) is a viable precursor, other platinum compounds like (C₅H₄Me)PtMe₃ have become more widely used for both CVD and Atomic Layer Deposition (ALD). For these precursors, reactive gases such as hydrogen or oxygen are often required to effectively remove carbon-containing ligands and deposit pure platinum films.

Preparation of Platinum Nanomaterials and Advanced Catalyst Supports

The synthesis of platinum-based nanomaterials is a field of intense research due to their exceptional catalytic properties. mdpi.com Dimethyl(1,5-cyclooctadiene)platinum(II) is a key precursor in several advanced deposition methods designed to create highly dispersed and uniformly sized platinum nanoparticles on various support materials. acs.orgacs.org

Supercritical Fluid Deposition (SCD) is an effective method for synthesizing supported metal nanoparticles. This technique leverages the unique properties of supercritical fluids, such as supercritical carbon dioxide (scCO₂), which exhibit properties intermediate between a gas and a liquid. acs.orgacs.org scCO₂ is particularly advantageous because it is chemically inert, non-toxic, and environmentally friendly. acs.org

In a typical SCD process, Dimethyl(1,5-cyclooctadiene)platinum(II) is dissolved in scCO₂ at elevated temperature and pressure (e.g., 80 °C and 27.6 MPa). acs.orgacs.org This solution is then used to impregnate a porous substrate material. After the substrate is saturated with the precursor, the system is depressurized, leaving the platinum complex adsorbed on the support's surface. A subsequent thermal reduction step, often under a nitrogen atmosphere, decomposes the precursor to yield elemental platinum nanoparticles. acs.orgacs.org

This method has been successfully used to deposit uniform platinum nanoparticles on a wide array of substrates. acs.orgacs.org The size of the nanoparticles can be controlled by adjusting the metal loading, with average particle sizes ranging from 1.2 to 6.4 nm. acs.orgacs.org The interaction between the organometallic precursor and the substrate material plays a crucial role in determining the final particle size and distribution. acs.orgacs.org

| Substrate Material | Deposition Conditions | Resulting Pt Nanoparticle Size | Reference |

|---|---|---|---|

| Carbon Aerogel, Carbon Black, Silica Aerogel, Silica, γ-Alumina, Nafion 112 Film | 80 °C and 27.6 MPa in scCO₂ followed by thermal reduction in N₂ | 1.2 nm to 6.4 nm (average) | acs.orgacs.org |

| Aligned Carbon Nanotubes (CNTs) and Carbon Nanowalls (CNWs) | 150 °C in scCO₂ | Approximately 2 nm | mdpi.com |

| TiO₂ Powder | Supercritical Fluid Reactive Deposition (SFRD) | ~2.5 nm | mdpi.com |

Area-selective atomic layer deposition (AS-ALD) is a bottom-up fabrication technique that allows for the precise placement of thin films on specific regions of a substrate, eliminating the need for traditional lithography and etching steps. tue.nlosti.govyoutube.com This is typically achieved by using a masking layer, such as a self-assembled monolayer or a polymer film, to block the deposition in certain areas. tue.nlyoutube.com

For platinum AS-ALD, researchers have successfully used polymer films like poly(methyl-methacrylate) (PMMA) and photosensitive polyimide as masking layers. tue.nlnih.gov The process involves patterning the polymer on the substrate, performing the ALD of platinum, and then removing the polymer mask, leaving behind a patterned platinum film. tue.nl Polyimide has shown excellent performance as a mask, demonstrating superior temperature stability and allowing for the creation of platinum patterns with feature sizes down to 3.5 μm at a deposition temperature of 300 °C. nih.gov

While the literature extensively covers the AS-ALD process for platinum, specific studies highlighting Dimethyl(1,5-cyclooctadiene)platinum(II) as the precursor for this application are not as common as those mentioning other precursors like (MeCp)PtMe₃. tue.nl The general principle, however, relies on the chemical reactions between the precursor, a co-reactant (like oxygen), and the substrate surface to deposit the film in a self-limiting, layer-by-layer fashion on the unmasked areas. tue.nl

Development of Conductive Polymers and Hybrid Materials

Conducting polymers are a class of organic materials that possess electrical conductivity, and they are of great interest for applications in electronics, energy storage, and sensors. semanticscholar.orgnih.govresearchgate.net Hybrid materials that combine conducting polymers with inorganic components, such as metal nanoparticles, can offer enhanced properties and functionalities. researchgate.net

The incorporation of platinum nanoparticles into polymer matrices is a strategy to create advanced hybrid materials. Dimethyl(1,5-cyclooctadiene)platinum(II) can be utilized as a precursor to generate these nanoparticles within or on the surface of a polymer support. For instance, the supercritical fluid deposition technique has been used to impregnate a Nafion 112 film, which is a polymeric ion-exchange membrane, with the platinum precursor. acs.orgacs.org Subsequent reduction leads to the formation of platinum nanoparticles dispersed within the polymer, creating a platinum-polymer hybrid material. acs.orgacs.org Such materials are highly relevant for applications in catalysis and as components in fuel cells.

Advanced Research Directions and Future Outlook in Dimethyl 1,5 Cyclooctadiene Platinum Ii Chemistry

Design of Novel Ligand Systems for Enhanced Reactivity and Selectivity

The reactivity and selectivity of the platinum center in (COD)PtMe₂-derived catalysts are intrinsically linked to the ancillary ligands that replace the labile 1,5-cyclooctadiene (B75094) (COD) ligand. The rational design of new ligand systems is a cornerstone of modern catalyst development, aiming to fine-tune the metal's electronic and steric properties for specific transformations. researchgate.net

A primary strategy involves the synthesis of ligands that can modulate the electron density at the platinum center. Strong σ-donating ligands, for instance, can enhance the metal's propensity to undergo oxidative addition, a key step in many catalytic cycles. Conversely, ligands with significant π-accepting character can stabilize electron-rich intermediates. The judicious combination of a transition metal with a suitable organic ligand provides nearly limitless opportunities for controlling reactivity and selectivity. digitellinc.com

Research has demonstrated the impact of incorporating functional groups within the ligand framework. For example, ligands possessing both NH and OH functionalities have been investigated to model cooperative catalysis. nih.gov In these systems, the phenol (B47542) OH and amine NH groups can influence oxidative addition reactions through intramolecular interactions or intermolecular hydrogen bonding, potentially assisting in substrate activation or stabilizing transition states. nih.gov The design of rigid, three-dimensional ligand frameworks, such as those based on a spirobipyridine scaffold, can create molecular pockets that control substrate orientation through remote steric interactions, thereby dictating site selectivity in reactions like C-H functionalization. digitellinc.com

| Ligand Class | Design Principle | Desired Effect on (COD)PtMe₂-derived Catalysts | Research Example |

| Phosphines | Tuning steric bulk (e.g., cone angle) and electronic properties (e.g., Tolman electronic parameter). | Control of coordination number, reaction rates, and selectivity. | Use of chelating diphosphines to create stable (PP)Pt(Me)(L)⁺ complexes for ethylene (B1197577) dimerization studies. researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donation and tunable steric hindrance around the metal center. | Enhanced stability of the catalyst; promotion of challenging oxidative additions. | Rhodium-NHC complexes have shown enhanced catalytic performance attributed to the strong σ-donor properties of the NHC ligand. mdpi.com |

| Hemilabile Ligands | Ligands with one strong and one weak donor atom. | Creation of a vacant coordination site during the catalytic cycle to facilitate substrate binding. | Amino-carboxylate ligands have been used to generate five-coordinate platinum(II) complexes. mdpi.com |

| Ligands with Secondary Coordination Sphere Functionality | Incorporation of groups (e.g., -OH, -NH₂) capable of hydrogen bonding. | Substrate recognition, stabilization of intermediates/transition states, and cooperative catalysis. nih.gov | Investigation of ligands with phenol OH and amine NH groups to influence oxidative addition reactions. nih.gov |

Exploration of New Catalytic Transformations and Reaction Pathways

While (COD)PtMe₂ is a well-established precursor, its potential in novel catalytic transformations is far from exhausted. Researchers are actively exploring its application in reactions that go beyond traditional cross-coupling and hydrogenation, pushing the boundaries of platinum's catalytic capabilities.

One promising area is the development of platinum-catalyzed C-H functionalization. This field presents a significant challenge due to the high strength of C-H bonds, but offers an atom-economical route to complex molecules. digitellinc.com By designing appropriate ligand systems, catalysts derived from (COD)PtMe₂ could be tailored for site-selective C-H activation and subsequent bond formation.

Another avenue of exploration involves cycloaddition reactions. While the COD ligand is typically viewed as a placeholder, it can participate in reactions under certain conditions. For example, low-valent ruthenium complexes can induce a [2 + 2 + 2] cycloaddition of COD with acetylenes. acs.org Similar reactivity patterns could be sought for platinum systems, potentially leading to novel carbocycle syntheses. Furthermore, the reaction of (COD)PtMe₂ with triphenylgermane (B1594327) (HGePh₃) demonstrates the stepwise replacement of methyl groups to form new platinum-germanium compounds, Pt(COD)(Me)(GePh₃) and Pt(COD)(GePh₃)₂, highlighting pathways to novel organometallic structures. nih.gov

| Reaction Type | Description | Potential of (COD)PtMe₂-derived Systems |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Offers highly atom-economical synthetic routes. Ligand design is crucial for achieving site selectivity. digitellinc.com |

| Organogermanium Synthesis | Formation of metal-germanium bonds. | (COD)PtMe₂ reacts with HGePh₃ to yield novel Pt-Ge compounds, opening pathways to new materials. nih.gov |

| CO₂ Reduction | Electrocatalytic conversion of carbon dioxide into valuable chemicals like methane (B114726). | While not directly using (COD)PtMe₂, research into modifying platinum surfaces to suppress the competing hydrogen evolution reaction and enhance CO₂ reduction is a key future direction for platinum catalysis. scitechdaily.com |

| Cycloaddition Reactions | Formation of cyclic compounds from unsaturated precursors. | Exploration of whether the platinum center can mediate novel cycloadditions involving the COD ligand or external substrates. acs.org |

Insights into Multi-Step Reaction Mechanisms and Transient Intermediates

A profound understanding of reaction mechanisms is critical for catalyst improvement. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to elucidate the complex, multi-step pathways involved in catalysis by (COD)PtMe₂-derived species.

Detailed kinetic and mechanistic investigations are essential. For example, the reaction of (COD)PtMe₂ with trifluoroacetic acid to release methane, a model for the reverse of methane activation, was found to proceed through a multi-molecular, multi-step mechanism involving sequential oxidative addition and reductive elimination, rather than a simple bimolecular process. researchgate.net Such studies, often employing stopped-flow UV-vis spectroscopy, NMR, and DFT calculations, provide a more accurate picture of the reaction coordinate. researchgate.net

| Mechanistic Aspect | Investigative Technique(s) | Key Insights Gained |

| Kinetic Analysis | Stopped-flow and time-dependent UV-vis spectroscopy, NMR monitoring. | Revealed a multi-step mechanism for the protonolysis of (COD)PtMe₂, ruling out a previously accepted single-step pathway. researchgate.net |

| Intermediate Identification | Low-temperature NMR, ESI-MS, X-ray crystallography (of stable analogues). | Postulated zwitterionic Pt(II) intermediates in methyl-phenyl exchange reactions. researchgate.net |

| Computational Modeling | Density Functional Theory (DFT) calculations. | Used to study the mechanism of comproportionation reactions and understand the bonding in complex products like dinuclear platinum-germanium clusters. researchgate.netnih.gov |

| Structural Elucidation | Single crystal X-ray diffraction. | Confirmed the structures of reaction products, such as Pt(COD)(Me)(GePh₃) and Pt(COD)(GePh₃)₂, providing definitive endpoints for mechanistic proposals. nih.gov |

Integration with Green Chemistry Principles and Sustainable Catalysis

The principles of green chemistry are increasingly influencing the direction of catalyst research. researchgate.net The goal is to develop chemical processes that are more efficient, produce less waste, and use less hazardous materials. researchgate.netsustainablechemistrycatalyst.org Catalysis is a fundamental pillar of green chemistry, and systems derived from (COD)PtMe₂ are being evaluated through this lens.

Future work will focus on designing catalytic systems that operate under milder conditions (lower temperature and pressure), reducing energy consumption. High catalyst turnover numbers (TON) and turnover frequencies (TOF) are also paramount, as they allow for lower catalyst loadings, which is especially important for expensive and rare precious metals like platinum.

Atom economy is another critical metric. Catalytic transformations that incorporate most or all of the atoms from the reactants into the final product are highly desirable. C-H functionalization and cycloaddition reactions are prime examples of atom-economical processes. digitellinc.comacs.org Furthermore, developing catalysts that can function in environmentally benign solvents, such as water or bio-renewable solvents, instead of volatile organic compounds, is a major objective. The encapsulation of platinum complexes within larger structures, like self-assembled capsules, could offer a route to catalyst recovery and reuse, further enhancing the sustainability of the process. mdpi.com

| Green Chemistry Principle | Application in (COD)PtMe₂-related Catalysis | Future Outlook |

| Atom Economy | Promoting reactions like C-H activation and cycloadditions where most reactant atoms are incorporated into the product. | Design of catalysts with near-perfect selectivity to maximize atom economy and minimize byproducts. |

| Energy Efficiency | Developing highly active catalysts that function at lower temperatures and pressures. | Exploration of photo-assisted catalysis to use light as an energy source. researchgate.net |

| Waste Prevention | Creating highly selective catalysts that avoid the formation of waste products. | Focus on catalytic cycles with high fidelity, preventing catalyst decomposition or side reactions. |

| Use of Safer Solvents | Moving towards catalysis in water or other green solvents. | Development of water-soluble ligands to enable aqueous-phase catalysis. |

| Catalyst Recyclability | Immobilizing catalysts on solid supports or using encapsulation techniques. | Designing robust catalysts that can be easily separated from the reaction mixture and reused multiple times without loss of activity. mdpi.com |

Emerging Methodologies for Synthesis and Characterization

Innovation in synthetic and characterization techniques is crucial for advancing the chemistry of (COD)PtMe₂ and its derivatives. While established methods for its synthesis exist, researchers are exploring more efficient, scalable, and sustainable routes. This includes improving upon existing methods that use precursors like [PtCl₂(COD)]. researchgate.netgoogle.com The synthesis of new derivatives often involves the stepwise replacement of ligands, such as reacting [PtCl₂(COD)] with sodium saccharinate to form [PtCl(sac)(COD)] and [Pt(sac)₂(COD)]. nih.gov

In characterization, the trend is towards more sophisticated and in situ techniques to study complexes under reaction conditions. Advanced NMR spectroscopy, including multi-dimensional and variable-temperature experiments, remains a workhorse for elucidating solution-state structures and dynamics. rsc.org High-resolution mass spectrometry (HR-ESI-MS) is invaluable for confirming the composition of new complexes. nih.gov

Single crystal X-ray diffraction provides unambiguous structural information in the solid state, revealing precise bond lengths and angles. nih.gov Looking forward, the application of techniques like X-ray Absorption Spectroscopy (XAS) could provide element-specific information about the electronic structure and local coordination environment of the platinum center, even in amorphous or solution samples. The integration of these advanced characterization tools will be essential for establishing clear structure-activity relationships and driving the rational design of next-generation platinum catalysts.

| Technique | Application to (COD)PtMe₂ and Derivatives | Information Provided |

| Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) | Elucidation of complex molecular structures and ligand connectivity in solution. | Through-bond and through-space correlations between nuclei (¹H, ¹³C, ³¹P, ¹⁹⁵Pt). mdpi.comrsc.org |

| High-Resolution Mass Spectrometry (HR-ESI-MS) | Accurate mass determination to confirm elemental composition. | Provides unambiguous molecular formulas for newly synthesized complexes. nih.gov |

| Single Crystal X-ray Diffraction | Precise determination of solid-state molecular structure. | Bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govnih.gov |

| UV-vis Spectroscopy | Studying electronic transitions and reaction kinetics. | Used in stopped-flow experiments to determine reaction rates and probe mechanistic pathways. researchgate.net |

| Computational Chemistry (DFT) | Modeling reaction mechanisms, predicting structures, and understanding electronic properties. | Calculation of energies of intermediates and transition states; simulation of spectra. researchgate.netresearchgate.net |

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| (COD)PtMe₂ | Dimethyl(1,5-cyclooctadiene)platinum(II) |

| COD | 1,5-Cyclooctadiene |

| [PtCl₂(COD)] | Dichloro(1,5-cyclooctadiene)platinum(II) |

| HGePh₃ | Triphenylgermane |

| Pt(COD)(Me)(GePh₃) | (1,5-Cyclooctadiene)methyl(triphenylgermyl)platinum(II) |

| Pt(COD)(GePh₃)₂ | (1,5-Cyclooctadiene)bis(triphenylgermyl)platinum(II) |

| [PtCl(sac)(COD)] | Chloro(1,5-cyclooctadiene)(saccharinato)platinum(II) |

| [Pt(sac)₂(COD)] | Bis(saccharinato)(1,5-cyclooctadiene)platinum(II) |

| Na(sac) | Sodium saccharinate |

| NHC | N-Heterocyclic Carbene |

| THF | Tetrahydrofuran |

| [Rh(OH)(cod)]₂ | Cyclooctadiene rhodium(I) hydroxide (B78521) dimer |

| KOtBu | Potassium tert-butoxide |

| EtOH | Ethanol |

| DFT | Density Functional Theory |

| ESI-MS | Electrospray Ionization Mass Spectrometry |

| UV-vis | Ultraviolet-visible |

Q & A

Basic: What are the standard synthetic protocols for preparing dimethyl(1,5-cyclooctadiene)platinum(II), and how can its purity be verified?